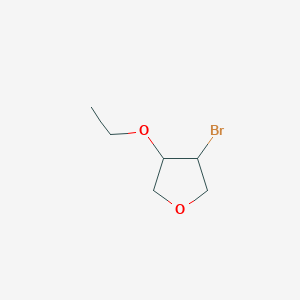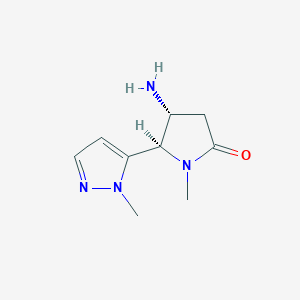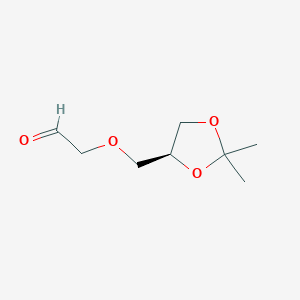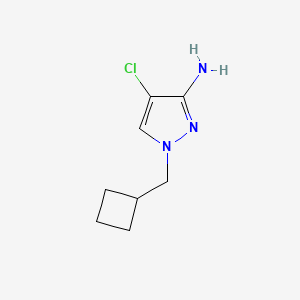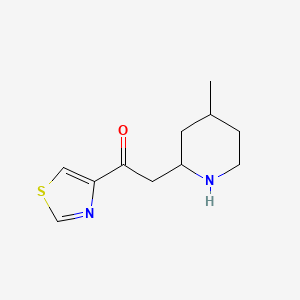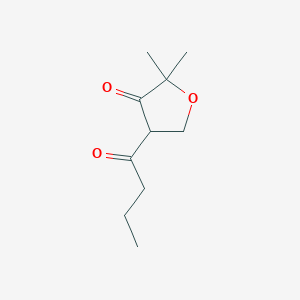
KadcoccilactoneF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccilactoneF is a chemical compound known for its unique properties and potential applications in various scientific fields It has garnered interest due to its complex structure and the diverse reactions it can undergo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneF involves several steps, typically starting with the preparation of a precursor molecule. The precursor undergoes a series of chemical reactions, including cyclization and functional group modifications, to form this compound. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
KadcoccilactoneF can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
KadcoccilactoneF has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of KadcoccilactoneF involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to KadcoccilactoneF include:
Lactide: Used in the production of poly(lactic acid) and has applications in medical and industrial fields.
Medicinal Mushrooms Compounds: Known for their bioactive properties and used in various therapeutic applications.
Uniqueness
This compound stands out due to its unique structure and the specific reactions it can undergo.
Properties
Molecular Formula |
C31H44O9 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(1S,3R,7R,10S,13S,14R,15S)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-9,9,14-trimethyl-5-oxo-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-17-en-15-yl] acetate |
InChI |
InChI=1S/C31H44O9/c1-15-11-20(38-27(15)35)26(34)16(2)18-12-23(37-17(3)32)29(6)19(18)9-10-30(36)14-31-21(7-8-22(29)30)28(4,5)39-24(31)13-25(33)40-31/h15-16,20-24,26,34,36H,7-14H2,1-6H3/t15-,16-,20-,21-,22-,23-,24+,26-,29-,30-,31+/m0/s1 |
InChI Key |
AFJWIMRRIPHKJI-AARCZNEPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@H]([C@@H](C)C2=C3CC[C@@]4(C[C@@]56[C@@H](CC[C@H]4[C@]3([C@H](C2)OC(=O)C)C)C(O[C@@H]5CC(=O)O6)(C)C)O)O |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2=C3CCC4(CC56C(CCC4C3(C(C2)OC(=O)C)C)C(OC5CC(=O)O6)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
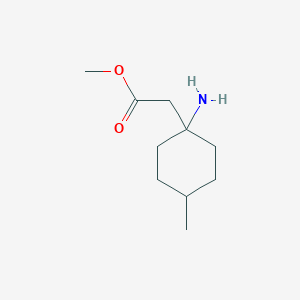
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
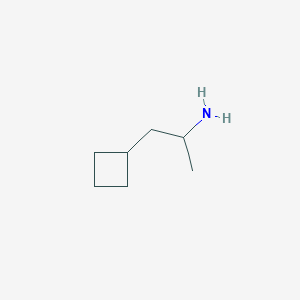
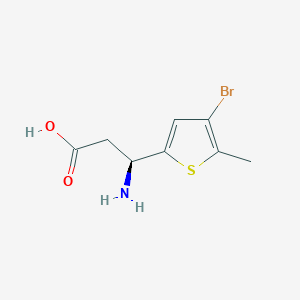

![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
